molecular formula C7H8ClNO3S B6232688 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride CAS No. 2386534-15-0

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B6232688
CAS No.: 2386534-15-0
M. Wt: 221.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound that features a cyclobutyl group attached to an oxazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride typically involves the formation of the oxazole ring followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate precursors under dehydrative conditions. For instance, the oxazole ring can be formed via the cyclization of N-(4-hydroxyphenyl)benzamides using reagents like phosphorus oxychloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (for sulfonamide formation), alcohols (for sulfonate formation), and thiols (for sulfonothioate formation). These reactions typically occur under mild conditions with the use of bases like triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which can be further utilized in different applications.

Scientific Research Applications

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used to study the interactions of sulfonyl chloride groups with biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The oxazole ring may also interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclobutyl-1,2-oxazole-5-sulfonamide
  • 3-cyclobutyl-1,2-oxazole-5-sulfonate
  • 3-cyclobutyl-1,2-oxazole-5-sulfonothioate

Uniqueness

3-cyclobutyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis

Properties

CAS No.

2386534-15-0

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.